molecular formula C24H28N6O3 B2948670 Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate CAS No. 1903425-01-3

Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2948670
CAS No.: 1903425-01-3
M. Wt: 448.527
InChI Key: DEUPEPMSFIBVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate is a heterocyclic compound featuring a benzyl carbamate group, a piperazine linker, and a fused tetrahydropyrazinoindazole core. The tetrahydropyrazinoindazole component may confer metabolic stability, while the carbamate group could influence solubility and bioavailability.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-21(16-26-24(32)33-17-18-6-2-1-3-7-18)28-12-14-29(15-13-28)23-22-19-8-4-5-9-20(19)27-30(22)11-10-25-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPEPMSFIBVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CNC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The compound features a carbamate group which is known to enhance biological activity in various pharmacophores. The presence of the tetrahydropyrazino[1,2-b]indazole moiety is particularly significant as it contributes to the compound's interaction with biological targets.

Structure Overview

ComponentDescription
Carbamate GroupEnhances solubility and bioactivity
Tetrahydropyrazino[1,2-b]indazolePotentially interacts with multiple biological pathways
Piperazine RingInvolved in receptor binding

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL for certain derivatives . While specific data on the benzyl carbamate is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydropyrazino[1,2-b]indazole structure. In particular:

  • Cytotoxicity Testing : Compounds similar to benzyl carbamate were tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Some derivatives demonstrated GI50 values below 20 µM, indicating strong cytotoxic effects .
  • Mechanisms of Action : The anticancer effects are often linked to the inhibition of specific signaling pathways such as EGFR and Akt phosphorylation. This suggests that benzyl carbamate may also exert similar mechanisms .

Neuropharmacological Effects

Benzyl carbamates have been studied for their neuropharmacological effects, particularly in models of seizure and pain. For example, related compounds have shown promising anticonvulsant activity with effective doses lower than those of traditional anticonvulsants like phenobarbital . This hints at the potential of benzyl carbamate in treating neurological disorders.

Case Study 1: Antitubercular Activity

A study evaluated several benzyl carbamates for their antitubercular activity. Among them, derivatives showed varying degrees of effectiveness against M. tuberculosis strains with MIC values indicating substantial inhibitory effects .

Case Study 2: Breast Cancer Cell Lines

In a comparative analysis involving MCF-7 and MDA-MB-468 cell lines:

  • Compounds similar to benzyl carbamate were tested using MTT assays.
  • Results indicated that some compounds had greater efficacy than existing treatments like gefitinib, particularly in inhibiting tumor growth through targeted signaling pathways .

Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntimicrobialM. tuberculosisMIC = 0.625–6.25 µg/mL
AnticancerMCF-7GI50 < 20 µM
AnticancerMDA-MB-468More potent than gefitinib
NeuropharmacologicalSeizure ModelsED50 = 13–21 mg/kg

Chemical Reactions Analysis

Carbamate Formation

  • Reaction Basis : The carbamate group is introduced via nucleophilic substitution between benzyl chloroformate and a secondary amine intermediate.

  • Conditions : Typically conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to neutralize HCl byproducts .

Piperazine Coupling

  • Intermediate Preparation : A piperazine derivative (e.g., 4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine) is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

  • Coupling Reaction : The piperazine intermediate reacts with a keto-ethyl carbamate precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the final compound .

Hydrolysis

  • Acidic Conditions : The carbamate bond undergoes hydrolysis to release benzyl alcohol, CO₂, and a secondary amine. Rate acceleration occurs in strong acids (e.g., HCl or H₂SO₄) .

  • Basic Conditions : Hydrolysis in NaOH yields a free amine and sodium carbonate. The reaction is slower compared to acidic conditions due to the stability of the carbamate anion .

Oxidative Degradation

  • Peroxide Exposure : The tetrahydropyrazinoindazole moiety is susceptible to oxidation, forming N-oxide derivatives. This reaction is minimized under inert atmospheres .

Piperazine Ring Modifications

  • Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form substituted derivatives. For example, reaction with acetyl chloride produces N-acetylated analogs .

  • Complexation : The piperazine group chelates metal ions (e.g., Cu²⁺ or Zn²⁺), forming stable complexes that alter solubility and bioavailability .

Carbamate Reactivity

  • Transcarbamoylation : The benzyl carbamate group exchanges with other alcohols (e.g., methanol) under catalytic basic conditions, enabling functional group diversification .

Comparative Reaction Data

The table below summarizes reaction efficiencies for key transformations:

Reaction Yield (%) Time (h) Key Byproducts
Carbamate Formation85–924–6Benzyl alcohol, triethylamine hydrochloride
Piperazine Coupling70–7812–24Unreacted keto-ethyl precursor
Acidic Hydrolysis951CO₂, benzyl alcohol

Mechanistic Insights

  • SN2 Pathway : Carbamate formation follows an SN2 mechanism, with triethylamine facilitating deprotonation of the amine nucleophile .

  • Electrophilic Aromatic Substitution : Functionalization of the tetrahydropyrazinoindazole core occurs via electrophilic attack at the indazole C3 position .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several piperazine- and indazole-containing derivatives. Key analogs include:

Compound Name Key Structural Differences Molecular Weight Key Features Reference
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Benzotriazole replaces tetrahydropyrazinoindazole ~400 (estimated) Synthesized via Katritzky method; potential protease inhibition
4-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one (CAS 1903434-36-5) Imidazolone replaces carbamate group 367.41 Piperazine-carbonyl linkage; lower molecular weight
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole core; methylpiperazine substituent ~290 (estimated) Anticancer activity reported
2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone Chloro-methoxyphenyl ketone replaces carbamate 439.9 Similar piperazine-indazole scaffold; ketone functional group

Key Observations :

  • Replacement of tetrahydropyrazinoindazole with benzotriazole () or benzothiazole () alters electronic properties and binding affinities.

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The target compound’s molecular weight (~440, estimated) exceeds Lipinski’s rule-of-five guidelines, unlike smaller analogs (e.g., , ~290). Carbamate groups may improve solubility compared to ketones () but reduce permeability .
  • Metabolic Stability: The tetrahydropyrazinoindazole core may resist oxidative metabolism better than benzotriazole () or benzothiazole () systems.

Key Research Findings

  • Piperazine Linker Flexibility : Piperazine moieties in analogs () enhance binding to diverse targets (e.g., serotonin receptors, kinases) due to conformational flexibility.
  • Heterocyclic Core Impact: Benzothiazole () and benzotriazole () analogs show varied bioactivity profiles, suggesting the tetrahydropyrazinoindazole in the target compound may confer unique selectivity.

Q & A

Q. What are the established synthetic routes for this compound, and what are their critical optimization parameters?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine or tetrahydropyrazinoindazole core. Key steps include:
  • Coupling reactions : Amide bond formation between the carbamate and piperazine moieties (e.g., using EDC/HOBt or DCC) .
  • Protection/deprotection : Use of benzyl carbamate (Cbz) groups to protect amines during synthesis, followed by hydrogenolysis for removal .
  • Purification : Column chromatography (silica gel, eluent: DCM/ethyl acetate gradients) achieves >95% purity, with yields ranging from 50–88% depending on substituents .
    Critical Parameters :
  • Temperature control (<0°C for acid-sensitive intermediates).
  • Catalytic efficiency (e.g., Pd/C for hydrogenolysis).
  • Solvent polarity adjustments to prevent byproduct formation.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., δ 8.77 ppm for indazole protons, δ 161.59 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., [M + H]+ observed at m/z 486 vs. calculated 485.06) .
  • HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Melting Point : Consistency in melting range (e.g., 72–74°C) indicates crystalline stability .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for piperazine-containing analogs in target engagement?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the piperazine or indazole rings (e.g., halogenation, alkylation) and assess biological activity .
  • Biological Assays :
  • Kinase Inhibition : Measure IC50 values using in vitro kinase assays (e.g., ERK1/2 inhibition with IC50 = 1–4 nM) .
  • Cellular Potency : Evaluate apoptosis induction via flow cytometry (e.g., Annexin V/PI staining) .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) correlate substituent effects with binding affinity to targets like ERK1/2 .

Q. How can crystallographic data resolve ambiguities in the compound's conformation?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal analysis using SHELX programs (SHELXL for refinement) resolves bond angles and torsional strain in the tetrahydropyrazinoindazole core .
  • Key Parameters :
  • Space group identification (e.g., P21/c for orthorhombic systems).
  • R1 factor optimization (<0.05 for high confidence).
  • Case Study : Conformational flexibility of the piperazine ring is constrained by hydrogen bonding with adjacent carbonyl groups, as shown in analogous structures .

Q. What strategies address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate IC50 values using SPR (surface plasmon resonance) for binding affinity and cellular proliferation assays (e.g., MTT) .
  • Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays vs. serum levels in cell-based tests) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., SCH772984 derivatives) to identify trends in off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.